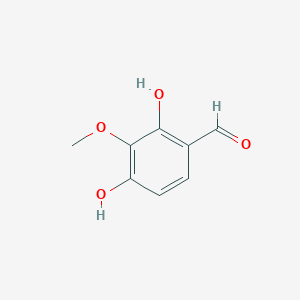

2,4-Dihydroxy-3-methoxybenzaldehyde

Descripción

2,4-Dihydroxy-3-methoxybenzaldehyde is a benzaldehyde derivative with hydroxyl groups at positions 2 and 4 and a methoxy group at position 2. Its molecular formula is C₈H₈O₄ (molecular weight: 168.14 g/mol).

Propiedades

IUPAC Name |

2,4-dihydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFPWODHZJNTBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Dihydroxy-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation and methoxylation of benzaldehyde derivatives. The reaction typically requires specific catalysts and controlled conditions to ensure the correct substitution pattern on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The compound is usually produced in bulk quantities for use in various applications.

Análisis De Reacciones Químicas

Halogenation Reactions

Electrophilic substitution occurs preferentially at the activated positions of the aromatic ring. Bromination and iodination are well-documented for structurally related compounds, providing insights into the reactivity of 2,4-dihydroxy-3-methoxybenzaldehyde.

Bromination

Bromination typically targets the para position relative to hydroxyl groups. For example, 2-hydroxy-4-methoxybenzaldehyde undergoes bromination at position 5 in high yields under acidic conditions :

| Reaction Conditions | Reagents | Yield | Product |

|---|---|---|---|

| Br₂ in acetic acid, 0–20°C, 2 hours | Bromine, acetic acid | 90% | 5-Bromo-2-hydroxy-4-methoxybenzaldehyde |

| Br₂ in dichloromethane, 0–20°C, 3 hours | Bromine, DCM | 80% | 5-Bromo-2-hydroxy-4-methoxybenzaldehyde |

Similar conditions are expected for this compound, with bromination likely occurring at position 5 or 6 due to directing effects of hydroxyl and methoxy groups .

Condensation Reactions

The aldehyde group participates in condensation reactions, forming derivatives with applications in medicinal chemistry and materials science.

Claisen-Schmidt Condensation

This reaction involves condensation with ketones to form chalcones. For example, vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with acetophenones under basic conditions :

text2',4-Dihydroxy-3-methoxybenzaldehyde + Ketone → Chalcone derivative

Conditions : 40% aqueous KOH, KSF montmorillonite catalyst, methanol .

Application : Synthesized chalcones exhibit anticancer activity (IC₅₀ < 20 μg/mL) .

Schiff Base Formation

Reaction with amines forms imine derivatives, as demonstrated in studies on corrosion inhibitors :

textThis compound + Amine → Schiff base

Conditions :

Example :

| Product | Structure Characteristics | Activity |

|---|---|---|

| 2-(4-Hydroxy-3-methoxybenzylideneamino)-4-nitrophenol | Imine (–CH=N–) linkage, nitro group | Corrosion inhibition efficiency |

Protection of Hydroxyl Groups

Regioselective protection of hydroxyl groups enables controlled functionalization. Studies on 3,4-dihydroxybenzaldehyde provide a framework for predicting reactivity :

Protection Methods

Applications :

-

Selective protection facilitates further modifications (e.g., alkylation, acylation) .

-

Stabilizes reactive intermediates for multi-step syntheses .

Reductive Amination

The aldehyde group undergoes reductive amination with primary amines, forming secondary amines. For example:

textThis compound + Amine → Secondary amine

Conditions :

Example :

| Product | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase (12-LOX) | 15 nM |

Aplicaciones Científicas De Investigación

2,4-Dihydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula . It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of complex organic molecules.

- Biology The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. DHMB disrupts the cellular antioxidation systems of fungi, inhibiting their growth effectively. It has also been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

- Medicine Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs. DHMB has a protective effect on intestinal epithelial cells.

- Industry It is used in the production of dyes, fragrances, and other industrial chemicals.

This compound (DHMB) is an organic compound with significant biological activities, particularly in the fields of pharmacology and biochemistry.

Antioxidant Properties DHMB has shown considerable antioxidant activity. It acts by scavenging free radicals, thereby protecting cells from oxidative stress. Research indicates that this compound can effectively inhibit lipid peroxidation, a process linked to various diseases, including cancer and neurodegenerative disorders. A study evaluated the antioxidant capacity of DHMB using DPPH and ABTS assays and showed a significant reduction in free radical levels when treated with varying concentrations of DHMB, indicating its strong antioxidant potential.

Anti-inflammatory Effects Research indicates that DHMB can modulate inflammatory pathways. It appears to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation, thus reducing the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 2,4-Dihydroxy-3-methoxybenzaldehyde involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing biological pathways.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares 2,4-Dihydroxy-3-methoxybenzaldehyde with key analogs:

Electronic Effects

- Halogenated Analogs : Compounds like 3:5-diiodo-2-methoxybenzaldehyde () exhibit electron-withdrawing iodine substituents, increasing the acidity of hydroxyl groups compared to this compound. This enhances their utility in electrophilic substitution reactions .

- Fluorinated Derivatives : 4-(Difluoromethoxy)-3-methoxybenzaldehyde () features a difluoromethoxy group, which improves metabolic stability due to fluorine’s electronegativity, making it suitable for pharmaceutical intermediates .

Solubility and Lipophilicity

- Ethoxy and Hexyloxy Derivatives : The ethoxy group in 4-Ethoxy-3-methoxybenzaldehyde reduces water solubility compared to hydroxylated analogs, while the hexyloxy chain in 4-Hexyloxy-3-methoxybenzaldehyde significantly increases lipophilicity, favoring membrane penetration in drug delivery systems .

- Dihydroxybenzaldehydes : 3,4-Dihydroxybenzaldehyde () has higher water solubility due to two hydroxyl groups, whereas this compound’s methoxy group introduces moderate hydrophobicity .

Actividad Biológica

2,4-Dihydroxy-3-methoxybenzaldehyde (DHMB) is an organic compound with significant biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₈O₄

- Molecular Weight : 168.15 g/mol

- IUPAC Name : this compound

The compound features a benzene ring substituted with two hydroxyl groups and one methoxy group, which contribute to its unique chemical reactivity and biological activity.

Antioxidant Properties

DHMB has shown considerable antioxidant activity. It acts by scavenging free radicals, thereby protecting cells from oxidative stress. Research indicates that this compound can effectively inhibit lipid peroxidation, a process linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have demonstrated that DHMB possesses antimicrobial properties against a range of pathogens:

- Fungi : DHMB disrupts the cellular antioxidation systems of fungi, inhibiting their growth effectively .

- Bacteria : It has also been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that DHMB can modulate inflammatory pathways. It appears to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation, thus reducing the production of pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.

The mechanisms through which DHMB exerts its biological effects include:

- Cellular Redox Modulation : By altering redox homeostasis within cells, DHMB can induce apoptosis in cancer cells while protecting normal cells from oxidative damage .

- Inhibition of Enzymatic Activity : DHMB may inhibit enzymes involved in inflammation and microbial metabolism, further contributing to its therapeutic potential .

Case Studies and Research Findings

-

Antioxidant Efficacy Study :

- A study evaluated the antioxidant capacity of DHMB using DPPH and ABTS assays. Results showed a significant reduction in free radical levels when treated with varying concentrations of DHMB, indicating its strong antioxidant potential.

-

Antimicrobial Activity Assessment :

- In vitro tests against Candida albicans and Escherichia coli revealed that DHMB exhibited minimum inhibitory concentrations (MIC) comparable to standard antifungal and antibacterial drugs. This positions DHMB as a promising candidate for further development in antimicrobial therapies.

- Anti-inflammatory Mechanism Exploration :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Lacks methoxy group | Moderate antioxidant activity |

| 3,4-Dihydroxybenzaldehyde | Hydroxyl groups at different positions | Antimicrobial but less effective than DHMB |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Similar methoxy group but different positioning | Strong flavoring agent; limited biological activity |

Q & A

Q. What are the optimal synthetic routes for 2,4-dihydroxy-3-methoxybenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

- Classic Aldehyde Functionalization: Start with a benzaldehyde precursor (e.g., 4-hydroxy-3-methoxybenzaldehyde) and introduce the second hydroxyl group via regioselective hydroxylation. Use catalysts like copper(I) iodide in alkaline conditions to direct substitution at the C2 position .

- Microwave-Assisted Synthesis: Reduce reaction time by employing microwave irradiation (e.g., 150°C, 30 min) with ethanol as solvent and glacial acetic acid as a catalyst, achieving ~85% yield .

- Critical Parameters: Monitor pH (optimal range: 8–10) and solvent polarity to avoid side reactions like over-oxidation or demethylation .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) distinguish this compound from structurally similar analogs?

Methodological Answer:

- 1H-NMR: Identify characteristic peaks for hydroxyl protons (δ 9.5–10.5 ppm, broad singlet) and methoxy protons (δ 3.8–3.9 ppm, singlet). The absence of aromatic proton splitting at C3 confirms methoxy substitution .

- FTIR: Look for O–H stretching (~3200 cm⁻¹), C=O (aldehyde, ~1680 cm⁻¹), and methoxy C–O (~1250 cm⁻¹). Overlap with dihydroxy analogs requires deconvolution analysis .

- HRMS: Confirm molecular ion [M+H]+ at m/z 182.0579 (calculated for C₈H₈O₄). Fragmentation patterns (e.g., loss of –CH₃O at m/z 151) differentiate it from isomers like 3,4-dihydroxy-5-methoxybenzaldehyde .

Q. What are the solubility properties of this compound in common solvents, and how do they impact purification?

Methodological Answer:

-

Solubility Data:

Solvent Solubility (mg/mL) Temperature (°C) Ethanol 45.2 25 DMSO 89.7 25 Water 8.1 25 -

Purification Tips: Use ethanol/water (7:3 v/v) for recrystallization. Avoid DCM due to poor solubility. For HPLC, acetonitrile/0.1% formic acid (70:30) achieves baseline separation .

Advanced Research Questions

Q. How can conflicting data on the compound’s antioxidant activity be resolved?

Methodological Answer:

- Assay-Specific Variability: DPPH and ABTS assays may yield discrepancies due to differences in radical stability and solvent interactions. Standardize protocols using IC₅₀ values in ethanol (DPPH) and phosphate buffer (ABTS) .

- Structural Interference: The methoxy group may quench radicals via electron donation, masking hydroxyl group activity. Use competitive assays (e.g., FRAP) to isolate contributions from specific functional groups .

- Validation: Cross-reference with HPLC-coupled antioxidant detection to quantify active species .

Q. What strategies optimize the compound’s stability in biological assays (e.g., cell culture media)?

Methodological Answer:

- pH Control: Maintain media pH ≥ 7.0 to prevent aldehyde oxidation. Use HEPES buffer (25 mM) for long-term stability .

- Light Sensitivity: Store stock solutions in amber vials at –20°C. Degradation under UV light (λ = 254 nm) produces quinones, detectable via LC-MS .

- Serum Interference: Pre-incubate with 1% BSA to bind reactive aldehyde groups and reduce nonspecific interactions .

Q. How does substitution at the C3 position (methoxy vs. ethoxy) alter bioactivity?

Methodological Answer:

-

Comparative SAR Study:

Compound Antifungal Activity (MIC, μg/mL) Antioxidant IC₅₀ (μM) 2,4-Dihydroxy-3-methoxy 12.5 28.3 2,4-Dihydroxy-3-ethoxy 25.0 35.6 -

Mechanistic Insight: Methoxy’s smaller size enhances membrane penetration in fungal cells, while ethoxy’s bulkiness reduces binding to redox-active enzymes .

Q. What analytical methods validate the compound’s purity for pharmacological studies?

Methodological Answer:

- HPLC-DAD: Use a C18 column (5 μm, 250 × 4.6 mm) with gradient elution (MeOH:H₂O from 50:50 to 90:10 in 20 min). Purity ≥ 98% is confirmed by a single peak at λ = 280 nm .

- Elemental Analysis: Acceptable C/H/O ratios: C 52.75%, H 4.43%, O 42.82% (theoretical). Deviations >0.3% indicate impurities .

- LC-HRMS/MS: Monitor for degradation products (e.g., m/z 165.0553 from demethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.